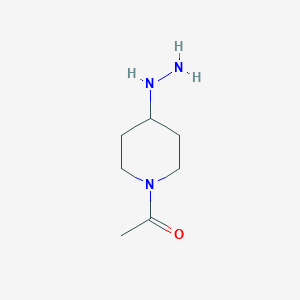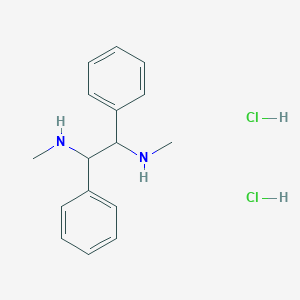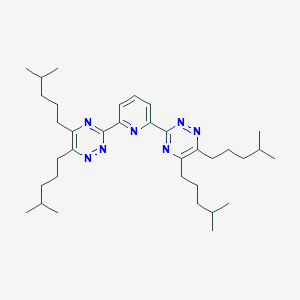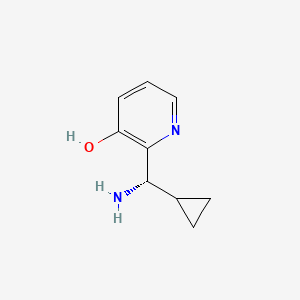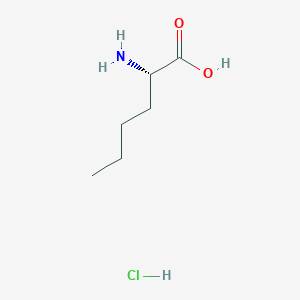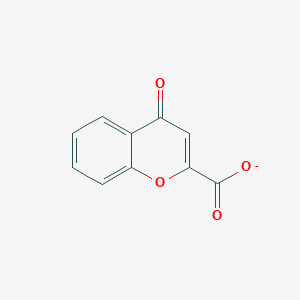![molecular formula C15H28N2O3Si B12966380 Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate](/img/structure/B12966380.png)
Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(4-((tert-butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetate is an organic compound that features a tert-butyl ester and a tert-butyldimethylsilyl-protected hydroxyl group attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-((tert-butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetate typically involves multiple steps. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the tert-butyldimethylsilyl group to protect the hydroxyl group. The final step involves esterification to introduce the tert-butyl ester group.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Protection of the Hydroxyl Group: The hydroxyl group on the pyrazole ring is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine.
Esterification: The final step involves the esterification of the carboxylic acid with tert-butyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of tert-Butyl 2-(4-((tert-butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-(4-((tert-butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyldimethylsilyl-protected hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 2-(4-((tert-butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(4-((tert-butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other sites on the molecule. The pyrazole ring can participate in various biochemical interactions, making it a versatile scaffold for drug design .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for protecting hydroxyl groups in organic synthesis.
tert-Butyldiphenylsilyl chloride: Offers increased stability towards acidic conditions compared to tert-butyldimethylsilyl chloride.
tert-Butyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate: Lacks the silyl protection, making it more reactive in certain conditions.
Uniqueness
tert-Butyl 2-(4-((tert-butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetate is unique due to the combination of the tert-butyldimethylsilyl-protected hydroxyl group and the tert-butyl ester, providing both steric protection and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .
Propiedades
Fórmula molecular |
C15H28N2O3Si |
|---|---|
Peso molecular |
312.48 g/mol |
Nombre IUPAC |
tert-butyl 2-[4-[tert-butyl(dimethyl)silyl]oxypyrazol-1-yl]acetate |
InChI |
InChI=1S/C15H28N2O3Si/c1-14(2,3)19-13(18)11-17-10-12(9-16-17)20-21(7,8)15(4,5)6/h9-10H,11H2,1-8H3 |
Clave InChI |
MFUTUOPEGKGJFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CN1C=C(C=N1)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


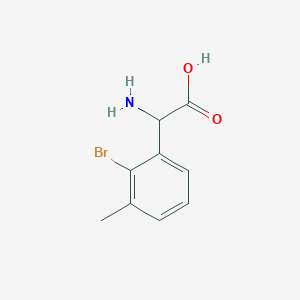
![2-Fluoro-6-iodobenzo[d]thiazole](/img/structure/B12966312.png)
![4-([2,2'-Bipyridin]-4-yl)butanoic acid](/img/structure/B12966319.png)
